5-Amino-4-bromo-2-fluorobenzoic acid
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Overview
Description
5-Amino-4-bromo-2-fluorobenzoic acid is a halogenated aromatic compound with the molecular formula C7H5BrFNO2 This compound is characterized by the presence of amino, bromo, and fluoro substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of 5-amino-2-fluorobenzoic acid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromo group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process may include protection and deprotection steps, as well as purification techniques such as recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl boronic acids to form biaryl intermediates.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Use of fluorinating agents such as Selectfluor.
Coupling: Palladium-catalyzed coupling reactions with aryl boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, which can be further utilized in the synthesis of pharmaceuticals and other organic materials .
Scientific Research Applications
5-Amino-4-bromo-2-fluorobenzoic acid is used in scientific research for several purposes:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as Ofloxacin and Imatinib.
Materials Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is employed in the study of enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its effects in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-fluorobenzoic acid
- 2-Amino-5-bromobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
5-Amino-4-bromo-2-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials .
Properties
Molecular Formula |
C7H5BrFNO2 |
---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
5-amino-4-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
SCJMGMFLMHNBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C(=O)O |
Origin of Product |
United States |
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